molecular formula C16H11F2N3O3 B1402338 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 1426654-37-6

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Cat. No.: B1402338
CAS No.: 1426654-37-6
M. Wt: 331.27 g/mol
InChI Key: HKXLTDYAMNRUMA-UHFFFAOYSA-N
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Description

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a complex organic compound characterized by its fluorine atoms and imidazo[1,2-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester typically involves multiple steps, starting with the preparation of the imidazo[1,2-a]pyridine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. Subsequent steps may include fluorination reactions to introduce the fluorine atoms at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to less oxidized forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions may use various nucleophiles, such as halides or amines, under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorine atoms make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound may be used to study the effects of fluorinated molecules on biological systems. It can serve as a probe to investigate enzyme activities or receptor interactions.

Medicine

In the medical field, derivatives of this compound could be explored for their therapeutic potential. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry

In industry, this compound could be utilized in the production of specialty chemicals, such as fluorinated polymers or coatings. Its unique properties may offer advantages in terms of chemical resistance and durability.

Mechanism of Action

The mechanism by which 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The fluorine atoms may enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-7-fluoroimidazo[1,2-a]pyridine

  • 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid

Uniqueness

Compared to similar compounds, 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester stands out due to its specific fluorination pattern and the presence of the ester group. These features may confer unique chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

methyl 4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLTDYAMNRUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

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